3-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

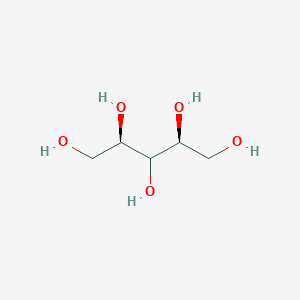

“3-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H24N2O4 . It is also known by other names such as “METHYL AMINO-(N-BOC-3-PIPERIDINYL)ACETATE” and "TERT-BUTYL 3-(1-AMINO-2-METHOXY-2-OXOETHYL)PIPERIDINE-1-CARBOXYLATE" .

Scientific Research Applications

1. Role in Palladium-catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, which include compounds similar to 3-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process, applied to iodoalkenes and iodobenzene, results in the formation of carboxamides and ketocarboxamides, significant for their moderate to high yields (Takács et al., 2014).

2. Synthesis of Non-proteinogenic Amino Acids

Chiral glycine derivatives, closely related to 3-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester, are utilized in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This method leverages high diastereoselectivity in alkylation and mild hydrolysis conditions (Hoffmann & Seebach, 1997).

3. Intermediate in Medicinal Chemistry Synthesis

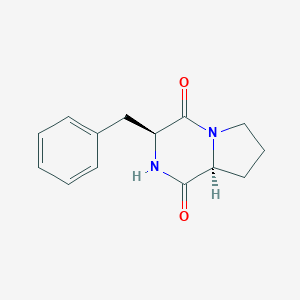

As an intermediate in the synthesis of Vandetanib, a compound structurally similar to 3-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester, demonstrates its utility in pharmaceutical chemistry. The synthesis involves steps like acylation and sulfonation, highlighting its role in complex drug development processes (Wang et al., 2015).

4. Applications in Heterocyclic Chemistry

The chemical's structural framework is instrumental in heterocyclic chemistry, specifically in the formation of cyclic esters and carbamates. These reactions are crucial for developing various heterocyclic compounds with potential pharmaceutical applications (Takahashi, Hashimoto, & Kanō, 1973).

5. Utility in Enantioselective Synthesis

This compound serves as a key building block in enantioselective syntheses, such as the preparation of sedridines, ethylnorlobelols, and coniine. Its utility in reagent-based differentiation highlights its importance in the synthesis of biologically active alkaloids (Passarella et al., 2005).

properties

IUPAC Name |

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFRXCHLLHFCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)